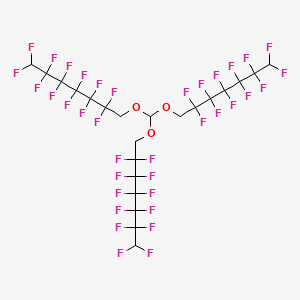
3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
For industrial production, the synthesis can be optimized by using catalysts and solvents that enhance the yield and purity of the final product. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile forms a key intermediate, which can be further processed to obtain this compound .
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Piperazine derivatives, including this compound, are known to act as nonselective serotonin receptor agonists. They inhibit the reuptake and induce the release of monoamine neurotransmitters, leading to effects similar to those of amphetamines, although with lower potency .
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.
Urapidil: Contains a methoxyphenyl group and is used as an antihypertensive drug.
Uniqueness
3-(2-Methoxyphenyl)-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual keto groups and methoxyphenyl substitution make it a valuable compound for various research applications.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-5-3-4-6-9(8)17-2/h3-6,11H,7H2,1-2H3,(H,13,15) |
InChIキー |
ABTWHJUWVLTFGB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)
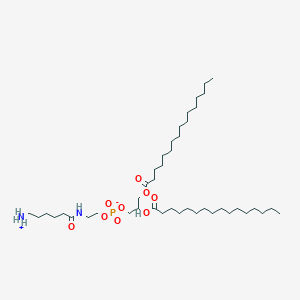
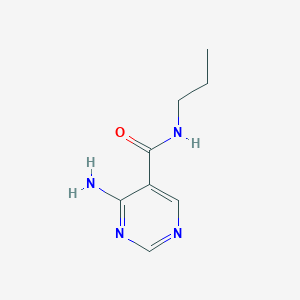
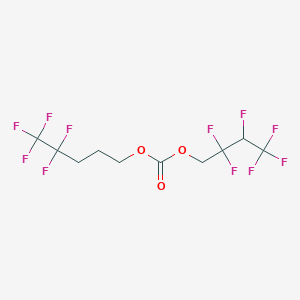
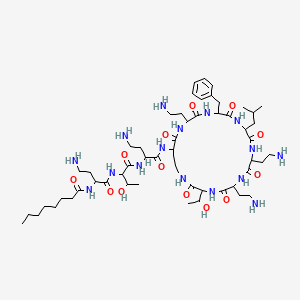

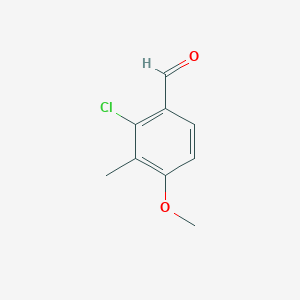
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
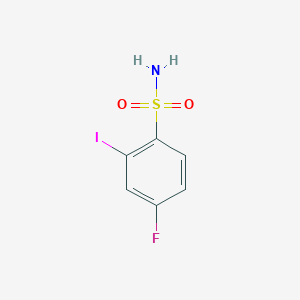
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)

